molecular formula C7H5BrFI B13639283 4-Bromo-2-fluoro-3-iodotoluene

4-Bromo-2-fluoro-3-iodotoluene

Cat. No.: B13639283
M. Wt: 314.92 g/mol
InChI Key: UYLKDIAKQIZLOP-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-iodotoluene is an organic compound with the molecular formula C7H5BrFI It is a halogenated derivative of toluene, containing bromine, fluorine, and iodine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-iodotoluene can be achieved through several methods. One common approach involves the halogenation of toluene derivatives. For instance, starting with 2-fluorotoluene, bromination and iodination can be carried out sequentially to introduce the bromine and iodine substituents at the desired positions. The reaction conditions typically involve the use of halogenating agents such as N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The choice of solvents, catalysts, and reaction conditions can be optimized to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-iodotoluene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted toluenes, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-fluoro-3-iodotoluene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-iodotoluene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the halogen substituents act as leaving groups, allowing nucleophiles to attack the carbon atoms. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-fluoro-2-iodotoluene
  • 3-Bromo-4-fluorotoluene
  • 4-Fluoro-3-iodotoluene

Uniqueness

4-Bromo-2-fluoro-3-iodotoluene is unique due to the specific arrangement of halogen substituents on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies .

Properties

Molecular Formula

C7H5BrFI

Molecular Weight

314.92 g/mol

IUPAC Name

1-bromo-3-fluoro-2-iodo-4-methylbenzene

InChI

InChI=1S/C7H5BrFI/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3

InChI Key

UYLKDIAKQIZLOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)I)F

Origin of Product

United States

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